molecular formula C12H15NO3 B1434312 Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate CAS No. 1955540-78-9

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B1434312
CAS No.: 1955540-78-9
M. Wt: 221.25 g/mol
InChI Key: GDNZCFTXXZNGTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-aminophenols with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazepine ring . The reaction is usually carried out in an organic solvent such as ethanol or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce tetrahydrobenzo derivatives .

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid: Contains an additional ethyl group at the 4-position.

    2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylate: Different position of the carboxylate group

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZCFTXXZNGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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